molecular formula C6H8BrN3 B3030704 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 944900-87-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B3030704
CAS No.: 944900-87-2
M. Wt: 202.05
InChI Key: CRSLIIAXVGQLGJ-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine ( 944900-87-2) is a brominated bicyclic heterocycle with the molecular formula C 6 H 8 BrN 3 and a molecular weight of 202.05 g·mol -1 . This compound serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules targeting intracellular signaling pathways . The core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine structure is recognized as a privileged pharmacophore in the development of G protein-coupled receptor (GPCR) inhibitors . Research indicates that derivatives based on this skeleton, such as BIM-46174, function as potent, cell-permeable inhibitors that preferentially silence Gαq proteins, a crucial subfamily of heterotrimeric G proteins . By modulating Gαq signaling, which controls vital processes like platelet aggregation and insulin-stimulated glucose transport, these compounds are essential tool molecules for probing physiologically and pathophysiologically relevant pathways . This reagent is characterized by its high purity and is offered for research applications. It is recommended to be stored in a dark place, sealed under dry conditions, and at a cool temperature of 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSLIIAXVGQLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2Br)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693608
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-87-2
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and in the preparation of heterocyclic compounds .

Biology: It can be used as a scaffold for the design of enzyme inhibitors, receptor agonists, or antagonists .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. These derivatives may exhibit antimicrobial, antiviral, or anticancer activities .

Industry: The compound is also used in material science for the development of novel materials with specific properties. It can be incorporated into polymers, resins, or coatings to enhance their performance .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

  • 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS: 2250242-00-1): Bromine is at position 2 instead of 3. Molecular formula: C₆H₁₀BrCl₂N₃ .

Ring Fusion and Saturation

  • Imidazo[1,2-a]pyrazine Derivatives :

    • BIM-46174 : A 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative with a phenacyl substituent. Acts as a Gaq-protein inhibitor .
    • Compound 13 (): A 5,6-fused tetrahydroimidazo[1,2-a]pyrazine showed 10-fold higher potency as a NaV1.7 inhibitor compared to the inactive 5,6-fused imidazo[1,5-a]pyrazine analogue .
    • Key Difference : The [1,2-a] fusion and saturation enhance conformational flexibility, improving binding to NaV1.7 .
  • Pyrrolo[1,5-a]pyrazine Derivatives: Feature a pyrrole ring fused to pyrazine. Eis inhibitors (e.g., compound 1a*) rely on aromaticity and substituent fit in hydrophobic pockets for activity .

Functional Group Modifications

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic Acid Ethyl Ester :
    • Substituent at position 1 (ethyl ester) instead of bromine. Synthesized via oxidation and esterification .
    • Used as an intermediate for orexin receptor antagonists .
  • Hydrazone Derivatives (e.g., compounds 8a–k in ):
    • Feature carbohydrazide groups at position 2. Exhibit antibacterial activity (MIC: 2–16 µg/mL against S. aureus), highlighting the role of hydrazone flexibility in antimicrobial action .

NaV1.7 Inhibition

Compound Core Structure IC₅₀ (NaV1.7) Key Feature
Imidazo[1,5-a]pyrazine 5,6-fused, unsaturated Inactive Lack of saturation
Tetrahydroimidazo[1,2-a]pyrazine 5,6-fused, saturated 0.12 µM Enhanced flexibility
  • Saturation and [1,2-a] fusion improve potency by enabling optimal positioning in the NaV1.7 binding pocket .

Eis Inhibition (Mycobacterium tuberculosis)

Compound Core Structure IC₅₀ (Eis) Key Feature
1a* Pyrrolo[1,5-a]pyrazine 0.37 µM Aromatic core + phenyl
3-Bromo-THIP Imidazo[1,5-a]pyrazine N/A Bromine disrupts aromaticity
  • Aromatic cores are critical for π-π interactions in Eis binding; bromine may reduce affinity but introduce halogen bonding .

Yield and Purity

Compound Yield Range Purity
3-Bromo-THIP 60–96% ≥97%
BIM-46174 66–98% Not reported
Hydrazone derivatives 80–92% Confirmed via NMR/IR

Biological Activity

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position of the tetrahydroimidazo framework, which is crucial for its interaction with biological targets. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the bromination of tetrahydroimidazo[1,5-a]pyrazine using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The reaction conditions are optimized to ensure high yield and purity of the target compound .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens .
  • Anticancer Potential : It has been explored for its potential anticancer activity. Derivatives of this compound are being investigated for their ability to inhibit tumor growth .
  • Receptor Modulation : The compound acts as a scaffold for designing enzyme inhibitors and receptor modulators, particularly as orexin receptor antagonists .

The mechanism by which this compound exerts its biological effects is linked to its structural features. The bromine atom enhances its binding affinity to specific molecular targets. This interaction is critical in modulating various biological pathways relevant to its therapeutic applications .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the bromine position could enhance antibacterial potency .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in treated cells through mitochondrial pathways .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds. Below is a comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
5-Bromo-1-methylimidazo[1,2-a]pyridineBrominated imidazole ringAntimicrobialExhibits mutagenic properties
3-Methyl-5,6-dihydroimidazo[1,2-a]pyridineMethyl substitutionAnticancerKnown for lower toxicity
This compound Bromination at position 3Antimicrobial/AnticancerPotential orexin receptor antagonist

The bromination and structural features of this compound enhance its biological activity and provide avenues for further chemical modifications aimed at improving efficacy and reducing toxicity .

Q & A

What are the critical considerations for optimizing synthetic routes to 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

Synthesis optimization requires addressing regioselectivity, bromination efficiency, and protecting group strategies. Key steps include:

  • Hydrogenation : Use 10% Pd/C under H₂ (1 bar) in ethanol to reduce intermediates like 7-benzyl derivatives (yield: ~51%) .
  • Bromination : Direct bromination at position 3 may require electrophilic substitution conditions (e.g., NBS in DMF) or transition-metal catalysis.
  • Coupling reactions : Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce substituents. For example, Cs₂CO₃ and Pd(dppf)Cl₂ in dioxane at 80°C achieve aryl couplings (yield: ~45%) .
    Table 1 : Representative reaction conditions:
StepConditionsYieldRef.
HydrogenationPd/C, H₂ (1 bar), ethanol, 24h51%
Reductive aminationNaBH(OAc)₃, CH₂ClCH₂Cl, 15°C, 12h46%
Cross-couplingPd₂(dba)₃, RuPhos, Cs₂CO₃, dioxane, 110°C, 16h45%

How do structural modifications (e.g., bromination) impact the bioactivity of tetrahydroimidazo[1,5-a]pyrazine derivatives?

Bromine at position 3 enhances steric bulk and electron-withdrawing effects, influencing target binding. For example:

  • Sodium channel inhibition : Saturated imidazo[1,5-a]pyrazine scaffolds (e.g., compound 13 ) showed 10-fold higher NaV1.7 inhibition compared to unsaturated analogs due to improved conformational rigidity .
  • Antifungal activity : C-3 substituents (e.g., bromine) on tetrahydroimidazo[1,2-a]pyrazine hybrids synergize with itraconazole against Sporothrix spp. (FICI ≤0.5) by disrupting ergosterol biosynthesis .

What analytical methods are recommended for characterizing this compound and its intermediates?

  • LC/MS : Monitor reaction progress using [M+H]⁺ peaks (e.g., m/z 124 for intermediates) .
  • 1H NMR : Key signals include aromatic protons (δ 7.42 ppm for imidazole) and saturated ring protons (δ 3.99–4.07 ppm for CH₂ groups) .
  • X-ray crystallography : Resolve regiochemistry of bromination and confirm stereochemistry in fused-ring systems .

How can researchers resolve contradictions in activity data for imidazo[1,5-a]pyrazine analogs?

Discrepancies often arise from assay conditions or substituent positioning:

  • Case study : Imidazo[1,5-a]pyrazine 12 (unsaturated) was inactive against NaV1.7, while saturated 13 showed potent inhibition (IC₅₀ <100 nM). Verify ring saturation via NMR and correlate with activity .
  • Mitigation : Use orthogonal assays (e.g., electrophysiology vs. binding assays) and control for metabolic stability (e.g., microsomal incubation) .

What computational strategies are effective for predicting the reactivity of brominated tetrahydroimidazo[1,5-a]pyrazines?

  • DFT calculations : Optimize transition states for bromination to identify favored regiochemistry (e.g., C-3 vs. C-8) .
  • MD simulations : Model interactions with biological targets (e.g., orexin receptors) to prioritize derivatives for synthesis .
  • ADMET prediction : Use tools like SwissADME to assess bromine’s impact on solubility and CYP450 inhibition .

What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Ion channel assays : Patch-clamp electrophysiology for NaV1.7 or CaV2.2 inhibition .
  • Antifungal susceptibility testing : Broth microdilution (CLSI M38) against Sporothrix spp., with checkerboard assays to quantify synergy with azoles .
  • Cytotoxicity screening : Mouse fibroblast (NIH/3T3) viability assays (IC₅₀ >100 μM indicates low toxicity) .

How can researchers address challenges in scaling up the synthesis of this compound?

  • Catalyst optimization : Replace Pd₂(dba)₃ with cheaper ligands (e.g., XPhos) to reduce costs .
  • Purification : Switch from column chromatography to recrystallization (e.g., hexane/EtOAc) for intermediates .
  • Process safety : Monitor exothermic reactions (e.g., bromination) using inline FTIR or calorimetry .

What are the key differences in reactivity between imidazo[1,5-a]pyrazine and its tetrahydro counterpart?

  • Aromaticity loss : Saturation reduces conjugation, increasing susceptibility to nucleophilic attack at C-3 .
  • Redox stability : Tetrahydro derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .

How can isotopic labeling (e.g., ¹⁴C) be incorporated into this compound for pharmacokinetic studies?

  • Radiolabeling : Use [¹⁴C]-KCN in Pd-catalyzed cyanation (e.g., for 4-iodophenyl derivatives) .
  • Tracer synthesis : Introduce ³H via catalytic hydrogenation (e.g., H₂/³H₂ exchange over Pd/C) .

What are the best practices for handling and storing this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation .
  • Safety : Use PPE (gloves, goggles) due to potential bromine release; follow protocols for halogenated waste disposal .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

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